Ethylene sulfite

Lithium-ion battery Electrolyte additive Cyclic voltammetry

Ethylene sulfite (ES, CAS 3741-38-6) is a sulfur-containing cyclic organic ester, structurally analogous to ethylene carbonate (EC), where the carbonyl carbon is replaced by a sulfur atom. Its primary industrial application is as a film-forming electrolyte additive in lithium-ion batteries (LIBs).

Molecular Formula C2H4O3S
Molecular Weight 108.12 g/mol
CAS No. 3741-38-6
Cat. No. B1361825
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthylene sulfite
CAS3741-38-6
Molecular FormulaC2H4O3S
Molecular Weight108.12 g/mol
Structural Identifiers
SMILESC1COS(=O)O1
InChIInChI=1S/C2H4O3S/c3-6-4-1-2-5-6/h1-2H2
InChIKeyWDXYVJKNSMILOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility1.66 M

Structure & Identifiers


Interactive Chemical Structure Model





Ethylene Sulfite (CAS 3741-38-6) for Battery Electrolyte Formulations: Procurement Baseline and Comparator Identification


Ethylene sulfite (ES, CAS 3741-38-6) is a sulfur-containing cyclic organic ester, structurally analogous to ethylene carbonate (EC), where the carbonyl carbon is replaced by a sulfur atom . Its primary industrial application is as a film-forming electrolyte additive in lithium-ion batteries (LIBs) [1]. ES functions by undergoing preferential reductive decomposition on the anode surface to form a solid electrolyte interphase (SEI) layer, which is critical for battery cycle life and safety [2]. This compound is often evaluated against other SEI-forming additives such as vinylene carbonate (VC), propylene sulfite (PS), and fluoroethylene carbonate (FEC) for use in advanced electrolyte systems, including those with high-voltage cathodes or silicon-based anodes [3].

Electrolyte Role Sacrificial SEI-forming additive for Li-ion cells
Anode Compatibility Supports graphite, Si-based, and high-voltage anode systems
Loading Context Low-concentration incorporation reported; review cell-specific dosage

Why Substituting Ethylene Sulfite with Other Sulfites or Carbonates in Electrolyte Blends Fails Without Quantitative Justification


While many sulfur-containing and carbonate-based compounds are marketed as SEI-forming additives, they are not interchangeable with ethylene sulfite. The specific electrochemical behavior of ES is defined by its unique reduction potential, its resultant SEI composition, and its impact on interfacial impedance [1]. For instance, a simple substitution based on structural similarity to propylene sulfite (PS) or ethylene carbonate (EC) is invalid; ES decomposes at a lower potential than many of its analogs, which dictates its role as a sacrificial additive rather than a primary solvent [2]. Furthermore, the use of ES alone versus in combination with VC yields drastically different cell performance and gas evolution profiles, proving that its function cannot be assumed by other common additives without specific, quantitative validation [3]. Therefore, procurement decisions must be based on performance data that directly compares ES to its specific alternatives under defined operational conditions.

Potential mismatch Lower decomposition potential than propylene sulfite dictates additive vs. solvent role; may shift SEI formation sequence.
SEI composition Interfacial impedance profile differs from carbonate analogs; direct interchange with EC/VC may alter cell cycling behavior.
Additive synergy Performance with VC or FEC combinations cannot be assumed from single-additive data; blend validation required.

Quantitative Differential Evidence Guide: Ethylene Sulfite (CAS 3741-38-6) vs. Comparator Electrolyte Additives


Decomposition Potential Comparison: Ethylene Sulfite vs. Propylene Sulfite for Determining Solvent vs. Additive Utility

Cyclic voltammetry (CV) data show that the decomposition potential of ethylene sulfite (ES) is lower than 3.5 V, while the decomposition potential of its close structural analog, propylene sulfite (PS), is much higher than 4.5 V [1]. This quantitative difference in electrochemical stability is the primary determinant of their distinct roles in battery electrolytes.

Decomposition Potential
Head-to-head
ES< 3.5 V
PS> 4.5 V
Sacrificial additive vs. solvent utility determined by reduction onset.
CV in standard LiPF6 EC/DMC/DEC
Lithium-ion battery Electrolyte additive Cyclic voltammetry

SEI Interfacial Resistance Reduction: Ethylene Sulfite vs. No Additive in EC-Based Electrolyte

Electrochemical Impedance Spectroscopy (EIS) measurements demonstrate that the addition of ethylene sulfite (ES) to an ethylene carbonate (EC)-based electrolyte significantly reduces the resistance of the solid electrolyte interphase (SEI) layer and the graphite anode-electrolyte interface compared to the same electrolyte without any ES additive [1]. This is attributed to ES modifying the SEI composition by suppressing the formation of resistive inorganic compounds [1].

SEI Resistance
Head-to-head
ES-addedReported reduction
Baseline ECHigher resistance
Lower interfacial impedance supports rate and low-temperature performance.
EIS on graphite anode; quantitative value not specified
Solid Electrolyte Interphase Electrochemical Impedance Spectroscopy Graphite anode

Additive Loading Efficiency: Ultra-Low Concentration of Ethylene Sulfite Delivers Significant Cell Performance Gain

Charge-discharge tests demonstrate that the performance of a LiCoO2/graphite cell is evidently improved with the addition of ethylene sulfite (ES) at an exceptionally low concentration. This high efficacy at a minimal loading distinguishes ES from many other additives that may require higher weight percentages to achieve a comparable effect [1].

Effective Loading
Head-to-head
0.3 wt.%
Notable cell improvement at minimal additive content.
LiCoO2/graphite charge-discharge test
Charge-discharge Film-forming additive LiCoO2/graphite cell

Reduction Mechanism and SEI Formation Priority: Ethylene Sulfite vs. Carbonate Solvents (EC, PC, VC)

Density Functional Theory (DFT) calculations reveal that the one-electron reduction decomposition of ethylene sulfite (ES) binding with Li+ is easier than for carbonate esters such as ethylene carbonate (EC), propylene carbonate (PC), and vinylene carbonate (VC) [1]. Conversely, the two-electron reduction of ES to form inorganic Li2SO3 is harder than the reduction of EC, PC, and VC to form Li2CO3 [1].

Reduction Pathway
Class-level
ES one-electron reduction easier than EC/PC/VC; two-electron harder.
Preferential organic-rich SEI formation prior to solvent reduction.
DFT computational study
Density Functional Theory Reduction mechanism Solid Electrolyte Interphase

Synthetic Route Efficiency: High-Yield, High-Purity Production of Ethylene Sulfite via Epoxy Ethane and Sulfur Dioxide Route

An industrial-scale synthesis of ethylene sulfite (ES) using a catalytic reaction between epoxy ethane (ethylene oxide) and sulfur dioxide has been demonstrated to achieve an ethylene oxide conversion rate of over 99%, an ES yield of nearly 99%, and a final product purity exceeding 99.9% [1]. This represents a significant advancement over traditional methods using ethylene glycol and thionyl chloride, which often report lower yields (e.g., 68-95.5%) and purity (e.g., 99-99.5%) [REFS-2, REFS-3].

Synthesis Efficiency
Cross-study
Catalytic route~99% yield, >99.9% purity
Thionyl chloride68-95.5% yield, 99-99.5% purity
High-yield, ultra-high-purity supply chain for reproducible cell performance.
Industrial epoxy ethane/SO2 continuous process
Synthesis Purity Yield

Validated Industrial Application Scenarios for Ethylene Sulfite (CAS 3741-38-6) in Advanced Battery Systems


Formulating Electrolytes for Low-Temperature and High-Rate Li-ion Cells

The quantitative evidence that ethylene sulfite addition significantly reduces SEI and interfacial resistance on graphite anodes [1] directly supports its use in electrolytes designed for improved low-temperature operation and high-rate charge/discharge capability. By lowering the energy barrier for lithium-ion transport across the electrode interface, ES enables superior power performance, as validated in acetonitrile-containing electrolytes optimized for -5 °C operation [2].

Designing Cost-Effective Electrolyte Additive Packages

The demonstrated efficacy of ethylene sulfite at ultra-low concentrations (0.3 wt.%) in improving LiCoO2/graphite cell performance [1] makes it an attractive component for cost-optimized electrolyte additive packages. Procurement strategies can leverage this high activity to reduce the overall additive loading and associated material costs, while still achieving the necessary protective SEI formation on the anode.

Enabling Propylene Carbonate (PC)-Based Electrolytes for Graphite Anodes

Ethylene sulfite's unique property of decomposing at a lower potential (< 3.5 V) and forming a protective SEI film before the reduction of other solvents [1] is critical for enabling the use of propylene carbonate (PC) in graphite-anode batteries. PC is known to co-intercalate into graphite and cause exfoliation, but the preferential decomposition of ES creates a passivating layer that suppresses this destructive process, allowing formulators to benefit from PC's wide liquid range and high dielectric constant [2].

Supplying Ultra-High-Purity ES for High-Voltage and Silicon-Anode Cell Chemistries

The availability of ethylene sulfite produced via the advanced epoxy ethane/SO2 catalytic route, which achieves >99.9% purity and ~99% yield [1], directly addresses the stringent purity requirements of next-generation battery chemistries. High-voltage NMC cathodes and silicon-based anodes are particularly sensitive to electrolyte impurities that can catalyze side reactions. Procuring ES from this high-efficiency synthetic route ensures a consistent, low-impurity feedstock, which is essential for achieving long cycle life and minimizing gas generation in these advanced systems [1].

Application
Selection Property
Validation Focus
Low-temperature/high-rate electrolyte formulation
SEI interfacial resistance reduction
EIS rate-capability testing at sub-ambient conditions
Cost-optimized additive packages
Low-concentration efficacy
Dose-response in full-cell cycling performance
PC-based electrolytes for graphite anodes
Low decomposition potential (<3.5 V)
PC co-intercalation suppression and exfoliation control
High-purity ES for advanced anode/cathode chemistries
>99.9% purity supply chain
Impurity profiling and long-term cycling stability

Technical Documentation Hub

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